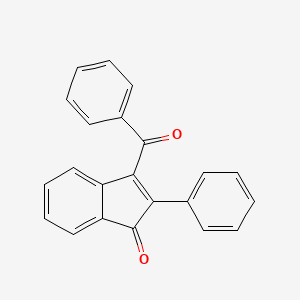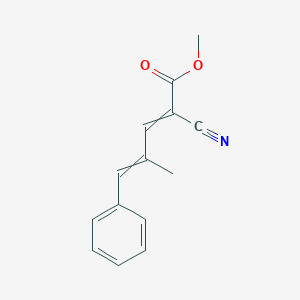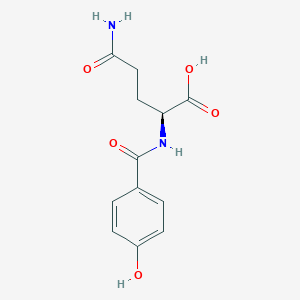
N~2~-(4-Hydroxybenzoyl)-L-glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-Hydroxybenzoyl)-L-glutamine is a compound that belongs to the class of hydroxybenzoyl derivatives It is characterized by the presence of a hydroxybenzoyl group attached to the L-glutamine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Hydroxybenzoyl)-L-glutamine typically involves the reaction of 4-hydroxybenzoic acid with L-glutamine. The process can be carried out using various reagents and conditions. One common method involves the use of oxalyl chloride to convert 4-hydroxybenzoic acid into 4-hydroxybenzoyl chloride, which then reacts with L-glutamine to form the desired compound .
Industrial Production Methods
Industrial production of N2-(4-Hydroxybenzoyl)-L-glutamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(4-Hydroxybenzoyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
N~2~-(4-Hydroxybenzoyl)-L-glutamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of N2-(4-Hydroxybenzoyl)-L-glutamine involves its interaction with specific molecular targets. The hydroxybenzoyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~-(4-Hydroxybenzoyl)-L-arginine: Similar structure but with arginine instead of glutamine.
4-Hydroxybenzoic acid derivatives: Compounds with similar functional groups but different core structures
Uniqueness
N~2~-(4-Hydroxybenzoyl)-L-glutamine is unique due to its specific combination of the hydroxybenzoyl group and L-glutamine. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
66253-09-6 |
|---|---|
Molekularformel |
C12H14N2O5 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[(4-hydroxybenzoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14N2O5/c13-10(16)6-5-9(12(18)19)14-11(17)7-1-3-8(15)4-2-7/h1-4,9,15H,5-6H2,(H2,13,16)(H,14,17)(H,18,19)/t9-/m0/s1 |
InChI-Schlüssel |
DUZTTZWZVFIUDQ-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N)C(=O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


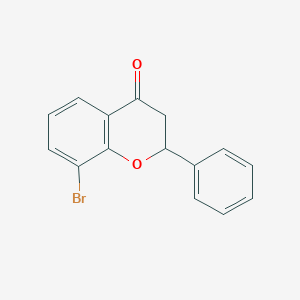
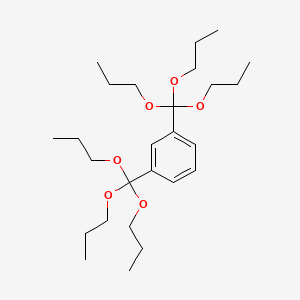
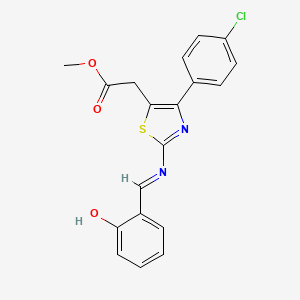

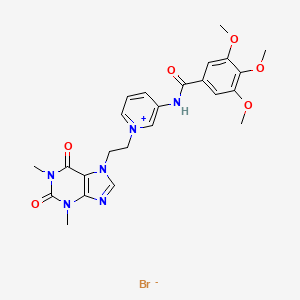
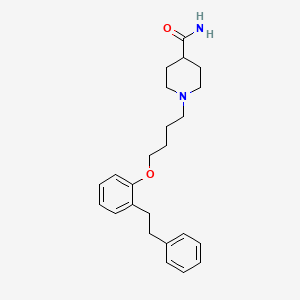
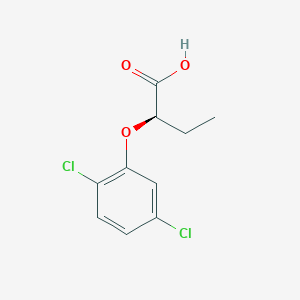

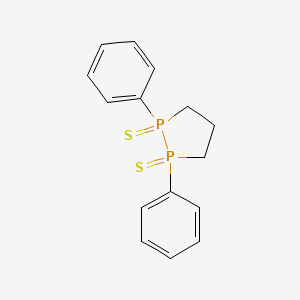
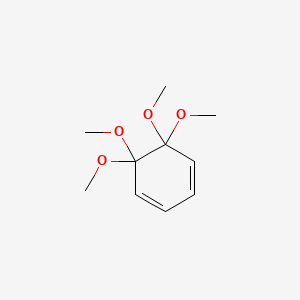
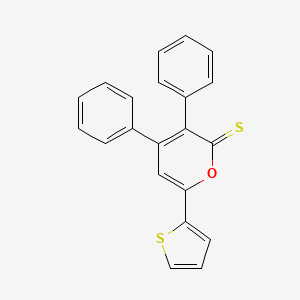
![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
